Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its complex structure, which includes a methyl group, a chloroethoxycarbonyl group, and an amino group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide and a strong base like sodium hydride.
Attachment of the Chloroethoxycarbonyl Group: This step involves the reaction of the thiophene derivative with chloroethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The chloroethoxycarbonyl group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a building block in the synthesis of drugs, particularly those targeting inflammatory and infectious diseases.
Agrochemicals: The compound is studied for its potential use in the development of new pesticides and herbicides.
Materials Science: It is explored for its use in the synthesis of conductive polymers and other advanced materials due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism by which Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their elimination.
Materials Science: The compound’s electronic properties can be harnessed to create materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: can be compared with other thiophene derivatives:
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar in structure but lacks the chloroethoxycarbonyl group, leading to different reactivity and applications.
2-Amino-3-methylthiophene: Lacks the carboxylate and chloroethoxycarbonyl groups, making it less complex and with different chemical properties.
4-Methylthiophene-3-carboxylic acid: Lacks the amino and chloroethoxycarbonyl groups, used primarily in simpler synthetic applications.
The uniqueness of This compound lies in its multifunctional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-(2-chloroethoxycarbonylamino)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-6-5-17-8(7(6)9(13)15-2)12-10(14)16-4-3-11/h5H,3-4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBDWOTBYXPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)NC(=O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.